Bienvenue dans la boutique en ligne BenchChem!

{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine

Lipophilicity Drug-likeness Membrane permeability

{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine (CAS 1017426-36-6) is a synthetic benzylpiperazine derivative with a C15H25N3 formula, molecular weight of 247.38 g/mol, and a computed XLogP3-AA of 1.4. The compound features a piperazine core N-substituted with a 2-methylbenzyl group on one nitrogen and a 3-aminopropyl chain on the other, providing a primary amine handle for further derivatization.

Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
CAS No. 1017426-36-6
Cat. No. B3073273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine
CAS1017426-36-6
Molecular FormulaC15H25N3
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCN(CC2)CCCN
InChIInChI=1S/C15H25N3/c1-14-5-2-3-6-15(14)13-18-11-9-17(10-12-18)8-4-7-16/h2-3,5-6H,4,7-13,16H2,1H3
InChIKeyLUWVOBAZKCYNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine (CAS 1017426-36-6): A Physicochemically Differentiated Benzylpiperazine Building Block for GPCR-Targeted Drug Discovery


{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine (CAS 1017426-36-6) is a synthetic benzylpiperazine derivative with a C15H25N3 formula, molecular weight of 247.38 g/mol, and a computed XLogP3-AA of 1.4 [1]. The compound features a piperazine core N-substituted with a 2-methylbenzyl group on one nitrogen and a 3-aminopropyl chain on the other, providing a primary amine handle for further derivatization. It is catalogued as a building block (ChemDiv ID BB01-5640) and is structurally related to the broader class of N-arylpiperazinyl-N'-propylamino derivatives investigated as uroselective α1-adrenoceptor antagonists and melanocortin-4 receptor ligands [2].

Why {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine Cannot Be Replaced by the Unsubstituted Benzyl, meta-Methyl, or para-Methyl Analogs in Pharmacologically Relevant Applications


Substituting the 2-methylbenzyl group with an unsubstituted benzyl, 3-methylbenzyl, or 4-methylbenzyl moiety alters critical physicochemical and pharmacological properties. The ortho-methyl substituent increases computed lipophilicity (XLogP3 = 1.4) relative to the unsubstituted benzyl analog (XLogP3 = 1.0) and the phenyl analog lacking the methylene spacer [1]. More importantly, systematic SAR studies on substituted benzylic piperazines targeting the melanocortin-4 receptor (MC4R) have demonstrated that ortho substitution on the aromatic ring affords the highest receptor affinity compared to meta- or para-substituted analogs, establishing that the position of the methyl group is not interchangeable if target engagement is to be preserved [2].

Quantitative Differentiation Evidence for {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine Versus Closest Analogs


XLogP3 Lipophilicity: 0.4 Log Unit Increase Over the Unsubstituted Benzyl Analog

The 2-methyl substituent on the benzyl ring increases the computed octanol-water partition coefficient (XLogP3-AA) by 0.4 log units relative to the unsubstituted benzyl analog, as computed by PubChem using the XLogP3 algorithm. This increase in lipophilicity is expected to enhance passive membrane permeability and alter tissue distribution when the building block is incorporated into a final drug candidate [1].

Lipophilicity Drug-likeness Membrane permeability

MC4R Affinity Advantage: Ortho-Substituted Benzylic Piperazines Outperform Meta- and Para-Substituted Analogs

In a systematic SAR study, Backer et al. (2005) replaced the aryl piperazine moiety with a variety of substituted benzylic piperazines and evaluated binding to the melanocortin-4 receptor (MC4R). The study explicitly reported that 'analogs with ortho substitution on the aromatic ring afforded the highest affinity,' establishing a clear rank-order preference for the ortho position over meta and para substitution [1]. While the free amine building block itself was not directly assayed, the structure-activity trend is established at the scaffold level and predicts that the 2-methylbenzyl congener will deliver higher target affinity in MC4R-directed programs than its 3-methylbenzyl (CAS 1017416-03-3) or 4-methylbenzyl (CAS 1017472-25-1) counterparts.

Melanocortin-4 receptor Structure-activity relationship GPCR antagonists

Molecular Weight Differentiation: 14.03 g/mol Increase Over the Unsubstituted Benzyl Analog Alters Physicochemical Profile

The 2-methyl substituent adds 14.03 g/mol to the molecular weight compared to the unsubstituted benzyl analog (247.38 vs. 233.35 g/mol). This mass increment, combined with the increased lipophilicity, shifts the physicochemical profile of any derived compound within the lead-like chemical space, which may be advantageous for optimizing binding interactions in lipophilic receptor pockets [1].

Molecular weight Drug-likeness Building block selection

Primary Amine Reactivity Handle: Distinct Derivatization Chemistry Compared to the N-Methylpiperazine or N-Phenylpiperazine Analogs

Unlike the closely related 3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-amine (Sigma-Aldrich CV2H2F624C78), which features a phenyl group directly attached to piperazine, the target compound possesses a benzyl-type linkage (methylene spacer between the aromatic ring and piperazine). This structural difference alters both the conformational flexibility and the electron density at the piperazine N4 position, potentially affecting pKa and receptor binding geometry . Additionally, the free primary amine on the propyl chain distinguishes this compound from simple N-benzylpiperazines lacking the aminoalkyl extension, enabling direct conjugation to carboxylic acids, activated esters, or aldehydes without requiring additional deprotection steps .

Synthetic chemistry Amide coupling Building block reactivity

High-Value Application Scenarios for {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine Based on Quantitative Differentiation Evidence


Melanocortin-4 Receptor (MC4R) Antagonist Lead Optimization Programs

For research groups developing MC4R antagonists for cachexia, obesity, or anxiety indications, this building block is the preferred ortho-methylbenzyl starting material. The SAR evidence from Backer et al. (2005) demonstrates that ortho-substituted benzylic piperazines achieve the highest MC4R affinity within this scaffold class, making this compound the optimal choice over the 3-methylbenzyl or 4-methylbenzyl variants for constructing the privileged structure core [1]. The free propylamine terminus enables direct amide coupling with carboxylic acid-bearing address elements such as substituted phenylalanines or heteroaryl acids, a strategy successfully employed to generate compounds with Ki values as low as 14–21 nM at human MC4R [2].

GPCR-Focused Compound Library Design and Diversity-Oriented Synthesis

The benzylpiperazine scaffold is a recognized privileged structure for GPCR targets, particularly aminergic receptors. This building block provides a strategic advantage for library designers: its ortho-methyl group introduces a defined steric and lipophilic bias (XLogP3 = 1.4 vs. 1.0 for the unsubstituted analog), enriching screening libraries with compounds that sample a distinct region of physicochemical space [3]. The primary amine serves as a robust diversification point for parallel synthesis of amide, urea, and sulfonamide libraries through well-established high-throughput chemistry protocols.

α1-Adrenoceptor Subtype-Selective Antagonist Synthesis

Building on the foundational work by Elworthy et al. (1997), who demonstrated that 3-[4-(ortho-substituted phenyl)piperazin-1-yl]propylamine derivatives can achieve nanomolar potency and 2–3 orders of magnitude selectivity for α1-AR subtypes relevant to benign prostatic hyperplasia [4], the structurally analogous benzylpiperazine variant (target compound) offers medicinal chemists an alternative scaffold for exploring α1-AR pharmacophore models. The replacement of the N-phenyl with N-benzyl linkage alters the electronic and conformational properties of the piperazine, potentially modulating subtype selectivity profiles.

Vascular Smooth Muscle Cell Proliferation Inhibitor Development

N-Substituted benzylpiperazine derivatives have demonstrated moderate to good inhibition of vascular smooth muscle cell (VSMC) proliferation, with some compounds exhibiting activity approximately equivalent to heparin . The target compound's ortho-methylbenzyl substitution pattern, combined with the propylamine chain for further functionalization, positions it as a logical building block for synthesizing and screening novel VSMC proliferation inhibitors for potential applications in restenosis or atherosclerosis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.